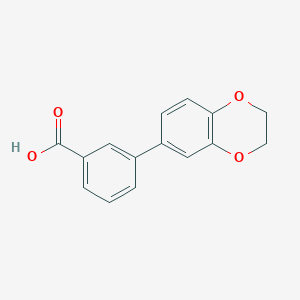
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate is a compound that belongs to the isoxazole family, which is known for its significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often use eco-friendly catalysts and reagents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: NH2OH·HCl in methanolic conditions.
Reduction: Hydrazine hydrate in refluxing methanol.
Substitution: Alkynes in the presence of 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride.
Major Products:
Oxidation: Methyl 5-phenylisoxazole-3-carboxylate.
Reduction: 5-phenylisoxazole-3-carbohydrazide.
Substitution: Isoxazole-linked glyco-conjugates.
Applications De Recherche Scientifique
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole moiety.
Leflunomide: An immunosuppressant agent containing an isoxazole ring.
Uniqueness: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate stands out due to its trifluoroacetate group, which can enhance its stability and bioavailability. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H11F3N2O5 |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-3-5(4-8)12-9-6;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7) |
Clé InChI |
UYEJALUZYCJEKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


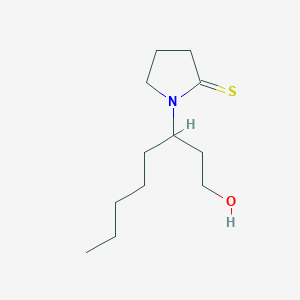

![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)


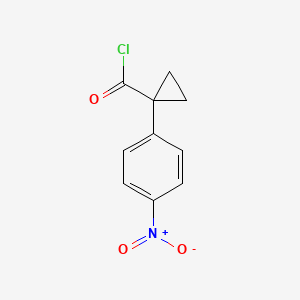
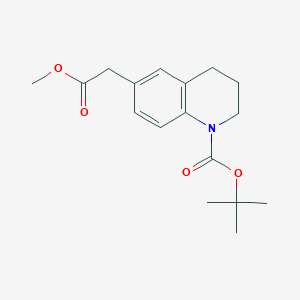
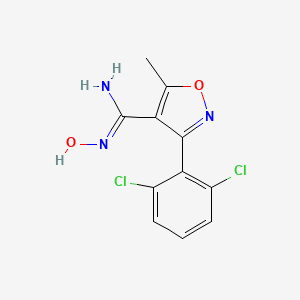
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
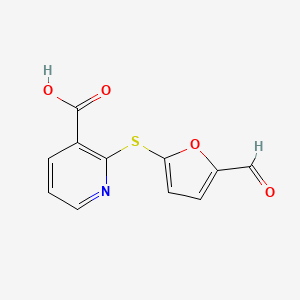

![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
